An In-depth Technical Guide to Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate: Core Properties and Scientific Applications
An In-depth Technical Guide to Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Heterocyclic Scaffold
The 5,6,7,8-tetrahydroquinoline nucleus is a foundational structural motif in medicinal chemistry, gracing a multitude of biologically active compounds and approved pharmaceuticals. Its unique conformational flexibility, combined with the electronic properties of the embedded pyridine ring, makes it a privileged scaffold for the design of novel therapeutic agents. This guide focuses on a specific, yet under-documented derivative, Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate . While not as extensively cataloged as some of its isomers, this molecule presents a unique set of synthetic handles and potential applications, making a detailed understanding of its fundamental properties crucial for researchers exploring new chemical space. This document, therefore, serves as a comprehensive technical resource, consolidating available information on its synthesis, properties, and safe handling, with a particular emphasis on the experimental causality that underpins its preparation and characterization.
Molecular Overview and Physicochemical Properties
Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate possesses a bicyclic structure where a pyridine ring is fused to a cyclohexane ring, with an ethyl carboxylate substituent at the 8-position. This seemingly simple arrangement imparts a specific set of physical and chemical characteristics that are critical for its application in synthesis and drug design.
Structural and Basic Chemical Data
A summary of the core identifying information for Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate is presented below. It is important to note that due to its relatively niche status, a dedicated CAS number has not been prominently assigned in major chemical databases. The properties of the parent compound, 5,6,7,8-tetrahydroquinoline, are included for comparative context.
| Property | Value (Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate) | Value (5,6,7,8-Tetrahydroquinoline - Parent Compound) |
| Molecular Formula | C₁₂H₁₅NO₂ | C₉H₁₁N[1] |
| Molecular Weight | 205.25 g/mol | 133.19 g/mol [1] |
| IUPAC Name | Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate | 5,6,7,8-tetrahydroquinoline[1] |
| CAS Number | Not readily available | 10500-57-9[2] |
Predicted and Observed Physical Properties
Detailed experimental data for the title compound is sparse in publicly accessible databases. The information presented here is a combination of data from closely related analogs and predictive modeling, supplemented with experimental data for the parent tetrahydroquinoline.
| Property | Value/Observation | Source/Rationale |
| Appearance | Likely a colorless to yellow liquid or low-melting solid. | Based on the physical state of the parent compound and similar esters. |
| Boiling Point | Estimated to be >250 °C at atmospheric pressure. | Extrapolated from the boiling point of 5,6,7,8-tetrahydroquinoline (218-222 °C)[2] and the addition of an ethyl carboxylate group. |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, dichloromethane, and ethyl acetate. Limited solubility in water. | General solubility trends for organic esters. |
| Refractive Index | Predicted to be around 1.5 - 1.6. | The parent compound has a refractive index of 1.544[2]. |
Synthesis and Mechanistic Considerations
The primary route to Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate and its substituted analogs involves the metallation of the 8-position of a suitable 5,6,7,8-tetrahydroquinoline precursor, followed by carboxylation and subsequent esterification. This approach offers a direct and relatively efficient pathway to this specific isomer.
Key Synthetic Strategy: Directed Ortho-Metallation and Carboxylation
The synthesis hinges on the ability to selectively deprotonate the C-8 position of the tetrahydroquinoline ring. This is typically achieved using a strong organolithium base, such as n-butyllithium, in an aprotic solvent like diethyl ether or tetrahydrofuran at low temperatures. The nitrogen atom in the pyridine ring directs the metallation to the adjacent C-8 position.
The subsequent reaction with carbon dioxide (as a gas or solid dry ice) introduces the carboxylic acid functionality. The final step is a standard Fischer esterification using ethanol under acidic conditions to yield the desired ethyl ester.
Caption: Synthetic pathway to Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate.
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on established procedures for the synthesis of related 8-substituted tetrahydroquinolines.
Materials:
-
5,6,7,8-Tetrahydroquinoline
-
n-Butyllithium (solution in hexanes)
-
Anhydrous diethyl ether or THF
-
Carbon dioxide (dry ice or gas)
-
Ethanol (anhydrous)
-
Concentrated sulfuric acid or hydrogen chloride (gas)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the 8-Lithio Derivative:
-
To a solution of 5,6,7,8-tetrahydroquinoline in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen) and cooled to -70 °C, a solution of n-butyllithium in hexanes is added dropwise with stirring.
-
The reaction mixture is stirred at this temperature for a designated period to ensure complete lithiation.
-
-
Carboxylation:
-
Solid, crushed dry ice is added portion-wise to the stirred solution of the 8-lithio derivative. Alternatively, carbon dioxide gas can be bubbled through the solution.
-
The reaction is allowed to warm to room temperature.
-
-
Workup and Isolation of the Carboxylic Acid:
-
The reaction is quenched by the careful addition of water.
-
The aqueous layer is separated, and the organic layer is extracted with saturated aqueous sodium bicarbonate.
-
The combined aqueous layers are washed with ether and then acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
The solid carboxylic acid is collected by filtration, washed with water, and dried.
-
-
Esterification:
-
The crude 5,6,7,8-tetrahydroquinoline-8-carboxylic acid is dissolved in anhydrous ethanol.
-
A catalytic amount of concentrated sulfuric acid is added, or the solution is saturated with dry hydrogen chloride gas.
-
The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
-
Purification:
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude ester is purified by column chromatography on silica gel or by vacuum distillation.
-
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures for Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the aliphatic protons of the saturated ring, and the ethyl group of the ester. The protons on the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The protons of the ethyl group will present as a quartet (for the -CH₂-) and a triplet (for the -CH₃). The protons on the saturated ring will appear as complex multiplets in the upfield region.
-
¹³C NMR: The carbon NMR will show characteristic signals for the sp²-hybridized carbons of the pyridine ring and the carbonyl carbon of the ester in the downfield region. The sp³-hybridized carbons of the saturated ring and the ethyl group will appear in the upfield region.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of the compound. For Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate, the expected molecular ion peak [M]⁺ would be at m/z = 205. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
A strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1730-1750 cm⁻¹.
-
C-O stretching vibrations for the ester.
-
C=N and C=C stretching vibrations from the pyridine ring.
-
C-H stretching vibrations from the aromatic and aliphatic portions of the molecule.
Safety, Handling, and Storage
Given the limited specific safety data for Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate, it is prudent to handle it with the care afforded to novel chemical entities and to consider the safety profile of its parent compound, 5,6,7,8-tetrahydroquinoline.
Hazard Identification and Precautions
The parent compound, 5,6,7,8-tetrahydroquinoline, is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, the following precautions are recommended when handling Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Ingestion: Do not ingest.
Storage Recommendations
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Potential Applications and Future Directions
The 5,6,7,8-tetrahydroquinoline scaffold is of significant interest in drug discovery. Derivatives have shown a wide range of biological activities, including use as receptor antagonists and in the development of agents for metabolic disorders. The introduction of an ethyl carboxylate group at the 8-position provides a versatile chemical handle for further synthetic modifications.
Caption: Potential applications of the title compound.
The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, or it can be reduced to the corresponding alcohol. These transformations open up avenues for creating libraries of novel compounds for biological screening. The unique substitution pattern of Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate makes it a valuable building block for exploring structure-activity relationships in new areas of therapeutic research.
References
- This section would be populated with full citations from the text, including the key synthetic paper once its full details are obtained.
-
PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Additional references to be added as more specific data is incorpor
